PF-03550096 - 910376-39-5

PF-03550096

Catalog Number: EVT-1178723
CAS Number: 910376-39-5
Molecular Formula: C19H28N4O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-03550096 is a synthetic cannabinoid (CB) that selectively targets the peripheral CB2 receptor over the central CB1 receptor (Kis = 7.9 and 1,500 nM for human isoforms, respectively). It shows similar selectivity for inhibiting forskolin-stimulated cAMP production in CHO cells expressing human CB1 and CB2 receptors (EC50s = 450 and 2.1 nM, respectively). PF-03550096 is orally bioavailable and significantly reduces colonic pain induced by 2,4,6-trinitrobenzene sulfonic acid in rats. This product is intended for forensic and research applications.
Source and Classification

PF-03550096 was developed by Pfizer as part of their research into cannabinoid receptor ligands. It falls under the category of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is classified as a selective agonist for the CB2 receptor, distinguishing it from other cannabinoids that may interact with both CB1 and CB2 receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-03550096 involves several key steps:

  1. Formation of Benzimidazole Core: The initial step includes the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
  2. Functionalization: This step introduces functional groups, such as hydroxy and methylbutyl groups, through organic reactions like alkylation and hydroxylation.
  3. Final Coupling: The last step involves coupling the benzimidazole core with a carbamate derivative to yield PF-03550096. This multi-step synthesis requires careful optimization to maximize yield and purity, often employing techniques such as crystallization and chromatography for purification .

Industrial Production Methods

In an industrial context, the production of PF-03550096 would focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to enhance efficiency. Large-scale synthesis may also involve automated systems for monitoring reaction progress and quality control.

Molecular Structure Analysis

Structure and Data

PF-03550096 has a complex molecular structure characterized by its benzimidazole backbone. The molecular formula is C18_{18}H20_{20}N2_{2}O, with a molecular weight of approximately 284.36 g/mol.

The structure can be described as follows:

  • Benzimidazole Core: Provides a rigid framework essential for receptor binding.
  • Functional Groups: Hydroxy and methylbutyl groups enhance its solubility and biological activity.

Structural Visualization

The structural representation of PF-03550096 can be visualized using chemical drawing software or databases that provide 3D models based on its molecular formula.

Chemical Reactions Analysis

Types of Reactions

PF-03550096 can participate in various chemical reactions:

  1. Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
  2. Reduction: Carbonyl groups within the structure can be reduced to alcohols.
  3. Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide may be used.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  • Substitution: Halogens or nitrating agents can facilitate electrophilic substitutions under acidic conditions.
Mechanism of Action

PF-03550096 acts primarily through selective agonism at the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, it triggers intracellular signaling pathways that modulate pain perception and inflammatory responses.

Process and Data

The mechanism involves:

  1. Receptor Binding: PF-03550096 binds to the CB2 receptor, inducing a conformational change.
  2. Signal Transduction: This binding activates G-proteins associated with the receptor, leading to downstream effects such as inhibition of adenylate cyclase activity and modulation of ion channel activity.
  3. Physiological Effects: The activation of CB2 receptors results in anti-inflammatory effects and potential analgesic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with electrophiles during substitution reactions; oxidation states can vary based on functional groups present.

Relevant data regarding melting point, boiling point, and specific heat capacity should be consulted from chemical databases for precise values.

Applications

PF-03550096 has significant scientific uses primarily in pharmacology:

  1. Pain Management Research: Its selective action on CB2 receptors makes it a candidate for developing new analgesics that minimize central nervous system side effects associated with traditional pain medications.
  2. Anti-inflammatory Studies: It is being investigated for potential applications in treating inflammatory diseases due to its ability to modulate immune responses.
  3. Cannabinoid Research: As part of broader studies into cannabinoid mechanisms, PF-03550096 serves as a tool for understanding receptor interactions and signaling pathways .
Introduction to the Endocannabinoid System (ECS) and Cannabinoid Receptor Targets

Overview of Cannabinoid Receptor Subtypes: Cannabinoid Receptor Type 1 and Cannabinoid Receptor Type 2

Cannabinoid receptor type 1 and cannabinoid receptor type 2 share approximately 44% amino acid homology but exhibit distinct ligand binding specificities and physiological functions. Cannabinoid receptor type 1 activation inhibits adenylyl cyclase via Gi/o proteins, suppresses voltage-gated calcium channels, and activates inwardly rectifying potassium channels. This underpins its neuromodulatory effects but also drives dose-limiting central side effects. Cannabinoid receptor type 2 couples to similar Gi/o pathways but elicits fundamentally different outcomes due to its tissue distribution: in immune cells, it suppresses pro-inflammatory cytokine release (e.g., tumor necrosis factor-α, interferon-γ) and inhibits cell migration. Critically, cannabinoid receptor type 2 shows minimal expression in the healthy central nervous system, making it a compelling target for peripherally acting drugs devoid of psychoactivity [5] [8].

Role of Cannabinoid Receptor Type 2 in Peripheral Immune Modulation and Inflammation

Cannabinoid receptor type 2 functions as a master regulator of immune homeostasis. Its activation on macrophages and neutrophils attenuates nuclear factor kappa-light-chain-enhancer of activated B cells signaling, reducing the production of pro-inflammatory mediators (e.g., interleukin-1β, interleukin-6). Concurrently, it enhances interleukin-10 release, promoting tissue repair. In the gastrointestinal tract, cannabinoid receptor type 2 is expressed on mucosal T cells, eosinophils, and dendritic cells. During intestinal inflammation, cannabinoid receptor type 2 expression is dynamically upregulated—a compensatory response observed in human inflammatory bowel disease and irritable bowel syndrome biopsies. Experimental evidence confirms that cannabinoid receptor type 2 knockout mice exhibit exacerbated colitis in chemical (e.g., dextran sulfate sodium) and immune-mediated models, while cannabinoid receptor type 2 agonists reduce neutrophil infiltration, epithelial apoptosis, and mucosal permeability [3] [6] [9].

Table 2: Mechanisms of Cannabinoid Receptor Type 2-Mediated Immune Modulation in the Gut

Cell TypeCannabinoid Receptor Type 2 Activation EffectFunctional Outcome in Gastrointestinal Tract
Macrophages↓ Nuclear Factor Kappa B Activity, ↓ Tumor Necrosis Factor-α ReleaseReduced Mucosal Inflammation, Tissue Protection
T Lymphocytes↓ T Cell Proliferation, ↑ Regulatory T Cell DifferentiationSuppressed Adaptive Immune Response, Immune Tolerance
Dendritic Cells↓ Major Histocompatibility Complex II Expression, ↓ Interleukin-12Impaired Antigen Presentation, Attenuated Inflammation
Epithelial Cells↑ Tight Junction Protein Expression, ↓ ApoptosisEnhanced Barrier Function, Reduced Bacterial Translocation

Therapeutic Rationale for Targeting Cannabinoid Receptor Type 2 in Visceral Hypersensitivity and Gastrointestinal Disorders

Visceral hypersensitivity—a pathophysiological hallmark of irritable bowel syndrome and inflammatory bowel disease—arises from aberrant neural signaling, immune activation, and altered gut-brain axis communication. Cannabinoid receptor type 2 agonism addresses this multilaterally:

  • Neural Mechanisms: Cannabinoid receptor type 2 activation on colonic dorsal root ganglion neurons reduces excitability and inhibits afferent pain signaling. Preclinically, cannabinoid receptor type 2 agonists normalize visceral motor responses to colorectal distension in hypersensitive rats without altering basal motility [1] [4].
  • Immune-Neural Crosstalk: Immune cell-derived endocannabinoids (e.g., 2-arachidonoylglycerol) and endocannabinoid-like compounds (e.g., palmitoylethanolamide) act on neuronal cannabinoid receptor type 2 to dampen nociception. Elevated mucosal cannabinoid receptor type 2 expression in irritable bowel syndrome patients correlates with abdominal pain severity, suggesting endogenous compensatory pathways [6] [7].
  • Epithelial Barrier Restoration: Cannabinoid receptor type 2 activation enhances wound healing in human colonic epithelial cells and reduces tumor necrosis factor-α-induced hyperpermeability, addressing a key contributor to pain in "leaky gut" syndromes [3] [9].

Table 3: Evidence Supporting Cannabinoid Receptor Type 2 Agonism in Gastrointestinal Disorders

Study TypeKey FindingReference Compound/Model
PreclinicalPF-03550096 (Ki = 7 nM at Cannabinoid Receptor Type 2) blocks mesenteric afferent nerve firing in colitisRat Visceral Hypersensitivity Model [1]
Clinical Biopsy AnalysisIrritable Bowel Syndrome patients show 2.8-fold ↑ cannabinoid receptor type 2 mRNA in colonic mucosa vs. controlsHuman Irritable Bowel Syndrome Biopsies [6]
Phase 2a TrialOlorinab (cannabinoid receptor type 2 agonist) reduced abdominal pain scores in Crohn’s Disease (Δ = -4.6, P<0.01)Human Crohn’s Disease Patients [4]

PF-03550096 exemplifies the translational potential of this approach. This synthetic benzimidazole derivative (chemical name: N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide) demonstrates nanomolar affinity for cannabinoid receptor type 2 (Ki = 7 nM) with 214-fold selectivity over cannabinoid receptor type 1 (Ki = 1500 nM). Its molecular design exploits the benzimidazole core—a pharmacophore known for high cannabinoid receptor type 2 binding—with a 3-hydroxy-3-methylbutyl side chain optimizing receptor interaction. Developed by Pfizer, it emerged from structure-activity relationship studies aiming to circumvent blood-brain barrier penetration, thereby restricting activity to peripheral cannabinoid receptor type 2 targets [1] [9].

In a rat model of visceral hypersensitivity, PF-03550096 significantly attenuated pain responses without altering gastrointestinal transit—a critical advantage over non-selective cannabinoid agonists that induce constipation. This functional selectivity underscores its promise for irritable bowel syndrome, where pain relief without exacerbating bowel dysfunction is paramount [1].

Properties

CAS Number

910376-39-5

Product Name

PF-03550096

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-3-(3-hydroxy-3-methylbutyl)-2-oxobenzimidazole-1-carboxamide

Molecular Formula

C19H28N4O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C19H28N4O4/c1-18(2,3)14(15(20)24)21-16(25)23-13-9-7-6-8-12(13)22(17(23)26)11-10-19(4,5)27/h6-9,14,27H,10-11H2,1-5H3,(H2,20,24)(H,21,25)/t14-/m1/s1

InChI Key

GGNIFXBIJCNXCT-CQSZACIVSA-N

SMILES

CC(C)(C)C(C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O

Synonyms

N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-3-(3-hydroxy-3-methylbutyl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide
PF-03550096

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.